(1Z)-1-(3-amino-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-8-fluoro-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
The compound “(1Z)-1-(3-amino-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-8-fluoro-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one” is a complex organic molecule that features a unique combination of pyrazole and quinoline structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted pyrazoles and quinolines, which undergo a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to maximize yield and minimize by-products. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe or inhibitor for studying enzyme functions and metabolic pathways. Its interactions with biological macromolecules can provide insights into cellular processes and disease mechanisms.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features might enable it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The binding of the compound to these targets can modulate their activity, leading to various biological effects. The pathways involved might include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(1Z)-1-(3-amino-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-8-fluoro-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: shares similarities with other pyrazole and quinoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined pyrazole and quinoline structure, which may confer distinct chemical and biological properties. This dual structure allows for diverse interactions with molecular targets, potentially leading to novel applications in various fields.
Properties
Molecular Formula |
C29H25FN4O2 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
(3Z)-3-(3-amino-5-oxo-1-phenylpyrazol-4-ylidene)-6-fluoro-9,11,11-trimethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one |
InChI |
InChI=1S/C29H25FN4O2/c1-28(2)16-29(3,17-10-6-4-7-11-17)21-15-18(30)14-20-22(26(35)33(28)24(20)21)23-25(31)32-34(27(23)36)19-12-8-5-9-13-19/h4-15H,16H2,1-3H3,(H2,31,32)/b23-22- |
InChI Key |
YWWHVDLNRBCAMT-FCQUAONHSA-N |
Isomeric SMILES |
CC1(CC(C2=CC(=CC\3=C2N1C(=O)/C3=C\4/C(=NN(C4=O)C5=CC=CC=C5)N)F)(C)C6=CC=CC=C6)C |
Canonical SMILES |
CC1(CC(C2=CC(=CC3=C2N1C(=O)C3=C4C(=NN(C4=O)C5=CC=CC=C5)N)F)(C)C6=CC=CC=C6)C |
Origin of Product |
United States |
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